molecular formula C11H22N4O B1602096 1-Methyl-4-(piperazin-1-ylacetyl)piperazine CAS No. 94012-35-8

1-Methyl-4-(piperazin-1-ylacetyl)piperazine

Cat. No.: B1602096
CAS No.: 94012-35-8
M. Wt: 226.32 g/mol
InChI Key: YKBNLKDKAFTDRN-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperazin-1-ylacetyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and an acetyl group linked to another piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperazin-1-ylacetyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This process yields N-methylpiperazine, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(piperazin-1-ylacetyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c1-13-6-8-15(9-7-13)11(16)10-14-4-2-12-3-5-14/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBNLKDKAFTDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555736
Record name 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94012-35-8
Record name 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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